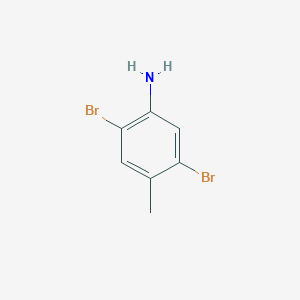

2,5-Dibromo-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dibromo-4-methylaniline is an organic compound with the molecular formula C7H7Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals, agrochemicals, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dibromo-4-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromo-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atoms.

Coupling: Complex organic molecules with extended carbon chains.

Oxidation: Products with higher oxidation states, such as nitro compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,5-Dibromo-4-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:

- Suzuki Coupling Reactions : This compound can undergo Suzuki coupling reactions to form biaryl compounds, which are significant in the synthesis of pharmaceuticals and agrochemicals .

- Preparation of Dyes and Pigments : It is utilized in the production of dyes due to its ability to form colored compounds when reacted with other chemicals .

Pharmaceutical Applications

The compound is also significant in the pharmaceutical industry:

- Intermediate for Drug Synthesis : this compound is used as a building block for synthesizing various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs. Its bromine substituents enhance biological activity and solubility of the final products .

- Coupling Reagent : It acts as a coupling reagent in the synthesis of complex molecules, facilitating the formation of amide bonds critical for drug development .

Environmental Analysis

In environmental chemistry, this compound has applications in analytical methods:

- Spectrophotometric Determination : The compound is employed as a coupling reagent for the spectrophotometric determination of pesticides such as carbaryl in environmental samples. This method allows for sensitive detection and quantification of contaminants in water and soil .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-cancer agents. The research highlighted its effectiveness in facilitating key reactions that led to improved yields and purities of the final pharmaceutical products.

Case Study 2: Environmental Monitoring

Research conducted on the environmental impact of pesticides utilized this compound in developing a method for detecting pesticide residues. The results indicated that this approach could reliably measure low concentrations of harmful substances in various matrices, contributing to better environmental monitoring practices.

Summary Table of Applications

| Application Area | Specific Use | Methodology/Reaction Type |

|---|---|---|

| Organic Synthesis | Intermediate for biaryl compounds | Suzuki Coupling Reaction |

| Pharmaceutical Industry | Building block for drug synthesis | Amide Bond Formation |

| Environmental Analysis | Detection of pesticides | Spectrophotometric Methods |

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-methylaniline depends on the specific application. In enzyme inhibition studies, it interacts with the active site of the enzyme, blocking its activity. In coupling reactions, it forms intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction or application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dibromo-4-methylaniline: Similar structure but with bromine atoms at the 2nd and 6th positions.

4-Bromo-2-methylaniline: Only one bromine atom at the 4th position.

2,5-Dichloro-4-methylaniline: Chlorine atoms instead of bromine.

Uniqueness

2,5-Dibromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Biologische Aktivität

2,5-Dibromo-4-methylaniline (DBMA) is an organic compound with the molecular formula C7H7Br2N, characterized by two bromine atoms and a methyl group attached to an aniline structure. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Despite its significance in synthetic chemistry, detailed studies on its biological activity remain limited. This article aims to summarize the available research findings regarding the biological activity of DBMA, including its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C7H7Br2N

- Molecular Weight : 264.95 g/mol

- Physical Form : Light brown solid

- Solubility : Insoluble in water; soluble in organic solvents

Although specific mechanisms of action for DBMA have not been thoroughly documented, its biological activity is hypothesized to be influenced by its structural features. The presence of bromine atoms may enhance reactivity towards various biomolecules, potentially leading to interactions that could affect cellular processes. The compound's utility as a precursor in synthetic pathways suggests that its derivatives may possess distinct biological properties.

Biological Activity Overview

Research into the biological activity of DBMA has primarily focused on its potential interactions with cellular targets. Some key areas of interest include:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to DBMA exhibit antimicrobial activity, which may extend to DBMA itself due to structural similarities with known antimicrobial agents.

- Anticancer Potential : The brominated aniline derivatives are often investigated for their anticancer properties. While direct studies on DBMA are scarce, related compounds have shown promise in inhibiting cancer cell proliferation.

- Toxicological Studies : Limited toxicity data indicate that compounds with similar structures can exhibit cytotoxic effects, necessitating further investigation into the safety profile of DBMA.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted on brominated anilines revealed that certain derivatives possess significant antibacterial properties against various strains of bacteria. While specific data on DBMA is lacking, its structural analogs suggest potential efficacy in this area .

- Anticancer Research :

- Toxicity Assessments :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2,6-Dibromo-4-methylaniline | C7H7Br2N | Similar structure; used in dye synthesis | Antimicrobial properties |

| 4-Methyl-2-bromoaniline | C7H8BrN | Contains one bromine; pharmaceutical use | Anticancer potential |

| 3,5-Dibromo-4-methylaniline | C7H7Br2N | Different bromine positions | Limited data available |

Eigenschaften

IUPAC Name |

2,5-dibromo-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCBGDVYZBLGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.